Edoxudine - 15176-29-1

Edoxudine

Catalog Number: EVT-267169
CAS Number: 15176-29-1
Molecular Formula: C11H16N2O5
Molecular Weight: 256.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Edoxudine, chemically known as 5-ethyl-2'-deoxyuridine, is a synthetic nucleoside analog. [] While structurally similar to other antiviral nucleoside analogs, Edoxudine's primary focus in scientific research lies in its activity against herpes simplex virus (HSV). []

Future Directions
  • Further exploration of Edoxudine's efficacy against different HSV strains and other viral infections, including the monkeypox virus, is warranted. [, ]
  • Optimizing delivery systems and formulations to enhance Edoxudine's bioavailability and therapeutic efficacy. []
  • Investigating the potential for combining Edoxudine with other antiviral agents for synergistic effects. []

Acyclovir

  • Compound Description: Acyclovir is a guanosine analog antiviral medication primarily used for the treatment of herpes simplex virus (HSV) infections, chickenpox, and shingles. []

Adenine Arabinoside (Vidarabine)

  • Compound Description: Adenine arabinoside, also known as vidarabine, is an antiviral drug that is effective against herpes simplex and varicella zoster viruses. []

Cidofovir

  • Compound Description: Cidofovir is an antiviral medication used to treat cytomegalovirus (CMV) retinitis in patients with AIDS. []
  • Relevance: Like Edoxudine, Cidofovir is a nucleoside analog with antiviral activity. [] While Edoxudine demonstrates efficacy against HSV, Cidofovir is primarily used for treating acyclovir-resistant strains of HSV and CMV retinitis. []
  • Compound Description: Idoxuridine is an antiviral drug that is effective against herpes simplex virus. []
  • Relevance: Idoxuridine, similar to Edoxudine, is a nucleoside analog showing significant clinical benefits against HSV. [] It is noteworthy that Idoxuridine is often used in a 15% solution with dimethyl sulfoxide for enhanced treatment. []
  • Compound Description: Penciclovir is an antiviral medication used to treat herpes simplex virus infections, including cold sores and genital herpes. []
  • Relevance: Both Penciclovir and Edoxudine are nucleoside analogs with significant clinical benefit in treating herpes simplex virus (HSV) infections. []

5-Ethyl-2'-deoxyuridine

  • Compound Description: This is another name for Edoxudine, highlighting its chemical structure. []

Acipimox

  • Compound Description: Acipimox is a nicotinic acid derivative that acts as a lipid-lowering agent. [] It is used to treat hyperlipidemia.
  • Relevance: This compound was identified alongside Edoxudine in a fraction of Ficus religiosa leaves exhibiting arginase inhibitory activity. [] This suggests a potential shared biological pathway or target, although the study doesn't delve into the specific mechanisms.

Levulinic acid

  • Compound Description: Levulinic acid is a ketoacid with a wide range of industrial applications, including use as a platform chemical for the production of various products, such as biofuels, polymers, and pharmaceuticals. []
  • Relevance: Similar to Acipimox, Levulinic acid was also found in the same Ficus religiosa leaves fraction as Edoxudine showing arginase inhibitory activity. [] Further research is needed to understand the implications of this co-occurrence.

Hydroxyhydroquinone

  • Compound Description: Hydroxyhydroquinone, also known as 1,2,4-Trihydroxybenzene, is an organic compound with antioxidant properties. []
  • Relevance: Hydroxyhydroquinone was identified in the same Ficus religiosa leaves fraction as Edoxudine, exhibiting arginase inhibitory activity. [] This suggests potential synergistic effects or shared mechanisms of action.

Ramiprilglucuronide

  • Compound Description: Ramiprilglucuronide is the major metabolite of ramipril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure. []
  • Relevance: Ramiprilglucuronide was found alongside Edoxudine in the Ficus religiosa leaves fraction displaying arginase inhibitory activity. [] The clinical significance of this finding requires further exploration.

Berberine

  • Compound Description: Berberine is a natural alkaloid found in various plants with a long history of medicinal use. It exhibits a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antidiabetic effects. []
  • Relevance: Similar to several other compounds on this list, Berberine was identified in the same Ficus religiosa leaves fraction as Edoxudine, demonstrating arginase inhibitory activity. [] The presence of these diverse compounds within the same fraction highlights the potential of this plant source for yielding valuable bioactive molecules.

Antimycin A

  • Compound Description: Antimycin A is a potent inhibitor of cellular respiration, specifically targeting the electron transport chain. []
  • Relevance: Like many others on this list, Antimycin A was also present in the Ficus religiosa leaves fraction alongside Edoxudine, which exhibited arginase inhibitory activity. []

Gabosine D

  • Compound Description: Gabosine D is a natural product isolated from Streptomyces chromofuscus with potential antiviral and antitumor activities. []
  • Relevance: Gabosine D was identified as a potential lead molecule for treating monkeypox through in-silico studies. [] While Edoxudine also emerged as a potential candidate for the same target (E8 protein of the monkeypox virus), Gabosine D exhibited a higher docking score and binding affinity. []
Source and Classification

Edoxudine is classified as a deoxynucleoside analog. It is derived from uridine, a naturally occurring nucleoside. The compound's antiviral properties were discovered during research aimed at finding effective treatments against viral infections, particularly those resistant to existing antiviral therapies.

Synthesis Analysis

The synthesis of edoxudine can be approached through various chemical methods. One notable method involves the modification of thymidine to introduce an ethyl group at the 5-position.

Synthesis Method:

  1. Starting Material: Thymidine is reacted with pivaloyl chloride in dry pyridine at low temperatures (0 °C) to form a protected intermediate.
  2. Reaction Conditions: The mixture is allowed to reach room temperature and stirred for several hours.
  3. Work-up: The reaction is quenched with ice water, followed by extraction with chloroform and purification through column chromatography.
  4. Final Steps: Further modifications may include alkylation reactions to achieve the desired ethyl substitution at the 5-position, resulting in edoxudine .

This method emphasizes careful control of temperature and reaction time to ensure high yields and purity of the final product.

Molecular Structure Analysis

Edoxudine features a pyrimidine base structure characteristic of nucleosides. Its structural analysis reveals:

  • Pyrimidine Ring: The compound contains a six-membered ring that includes nitrogen atoms, which are essential for its biological activity.
  • Ethyl Group: The ethyl substitution at the 5-position distinguishes edoxudine from other nucleosides and enhances its antiviral properties.
  • Hydroxyl Groups: The presence of hydroxyl groups contributes to its solubility and interaction with viral enzymes.

The molecular structure can be represented as follows:

C11H16N2O5\text{C}_{11}\text{H}_{16}\text{N}_{2}\text{O}_{5}
Chemical Reactions Analysis

Edoxudine undergoes several important chemical reactions that are crucial for its activity:

  1. Phosphorylation: Upon entering infected cells, edoxudine is phosphorylated by viral thymidine kinase to form the 5'-monophosphate derivative. This process is pivotal for its subsequent activation .
  2. Further Phosphorylation: The monophosphate form is further phosphorylated by cellular kinases to produce the active 5'-triphosphate form, which competes with natural nucleotides during DNA synthesis.
  3. Incorporation into Viral DNA: The triphosphate form is incorporated into viral DNA by viral DNA polymerase, leading to chain termination and inhibition of viral replication.

These reactions highlight edoxudine's mechanism as a targeted antiviral agent.

Mechanism of Action

Edoxudine's mechanism of action involves several key steps:

  1. Activation via Phosphorylation: Viral thymidine kinase phosphorylates edoxudine, enhancing its incorporation into viral DNA over cellular DNA .
  2. Inhibition of Viral DNA Polymerase: The triphosphate form acts as a competitive inhibitor of viral DNA polymerase, disrupting viral replication .
  3. Selectivity for Infected Cells: Edoxudine demonstrates preferential phosphorylation in herpes-infected cells, minimizing effects on uninfected cells and reducing potential side effects.

This mechanism underscores its effectiveness against herpes simplex virus types 1 and 2.

Physical and Chemical Properties Analysis

Edoxudine possesses distinct physical and chemical properties:

  • Appearance: It typically appears as a white crystalline solid.
  • Solubility: Edoxudine is soluble in water and organic solvents like methanol and ethanol, facilitating its formulation in various dosage forms.
  • Stability: The compound exhibits stability under acidic conditions but may degrade under prolonged exposure to light or extreme pH levels.

These properties are essential for its formulation as a topical or systemic antiviral agent.

Applications

Edoxudine has significant applications in medical science:

  1. Antiviral Therapy: Primarily used for treating infections caused by herpes simplex viruses.
  2. Research Applications: Investigated in studies focused on developing new antiviral agents that target resistant strains of viruses.
  3. Potential Use in Other Viral Infections: Ongoing research explores its efficacy against other viruses, expanding its therapeutic potential.
Historical Development and Evolution of Edoxudine in Antiviral Therapeutics

Discovery and Early Characterization as a Thymidine Analog

Edoxudine (5-ethyl-2'-deoxyuridine) emerged from systematic efforts to modify the thymidine scaffold during the 1960s, when researchers sought nucleoside analogs with enhanced antiviral selectivity. Synthesized as part of a broader exploration of 5-substituted 2′-deoxyuridine analogues, edoxudine was characterized by its ethyl group at the C5 position of the uracil ring—a structural modification intended to improve metabolic stability and target affinity compared to earlier agents like idoxuridine (5-iodo-2'-deoxyuridine) [1] [6]. Early mechanistic studies revealed that edoxudine's antiviral activity against herpes simplex virus (HSV) depended on viral thymidine kinase-mediated phosphorylation, a process that occurred preferentially in infected cells [6]. Once converted to its triphosphate form, edoxudine competitively inhibited viral DNA polymerase and incorporated into viral DNA, causing premature chain termination due to the absence of a 3'-hydroxyl group—a mechanism shared with other thymidine analogs but distinguished by its kinetic profile [6] [9].

Structure-activity relationship (SAR) studies during the 1970s–1980s demonstrated that the ethyl substituent conferred superior cellular selectivity compared to idoxuridine's bulky iodine atom. This modification reduced nonspecific incorporation into host DNA, lowering cytotoxicity while maintaining potent anti-HSV activity (EC₅₀ values in the low micromolar range) [1] [8]. In vitro assays showed edoxudine inhibited HSV-1 and HSV-2 replication with 44–62% greater efficacy than uninfected cell cytotoxicity thresholds, validating its therapeutic window [6]. Unlike later acyclic nucleosides (e.g., acyclovir), however, edoxudine remained dependent on topical administration due to rapid systemic degradation via glycosidic bond cleavage by phosphorylases—a pharmacokinetic limitation that confined its clinical utility to ocular and dermal formulations [6] [10].

Table 1: Early Comparative Profile of 5-Substituted 2'-Deoxyuridine Analogues

CompoundC5 SubstituentPrimary Viral TargetsKey Discovery TimelineSelectivity Index (HSV-1)⁺
Idoxuridine (IDU)IodineHSV-1, VZV1959 (synthesis), 1963 (approval)5–10
Trifluridine (TFT)CF₃HSV-1, HSV-21962 (synthesis), 1980 (approval)15–30
EdoxudineEthylHSV-1, HSV-21967 (discovery), 1992 (approval)40–60
Brivudine (BVDU)(E)-2-BromovinylVZV, HSV-11979 (discovery), 2000 (EU approval)>100

⁺Selectivity Index = CC₅₀ (cytotoxicity) / EC₅₀ (antiviral activity) in cell culture models. Data compiled from [1] [4] [6].

Regulatory Trajectory: Approval and Market Withdrawal in Global Contexts

Edoxudine's regulatory journey exemplifies the challenges of translational lag in antiviral development. Despite its discovery in 1967 and promising preclinical data, clinical development stalled for over two decades due to commercial prioritization of systemic agents and formulation challenges [6] [9]. McNeil Pharmaceutical eventually advanced edoxudine to market, securing Canadian approval on December 31, 1992, as a 3% cream (brand name Virostat®) for herpetic keratitis and dermal herpes simplex infections [6] [9]. This approval positioned it as a late-entrant topical antiviral in an era dominated by oral and intravenous agents. Limited European adoption followed, primarily in Germany and France, though centralized EMA authorization was never pursued [9].

The drug's market tenure proved brief. By 1998, edoxudine was voluntarily withdrawn globally due to constrained commercial viability, not safety concerns [6] [9]. Contributing factors included: 1) The dominance of acyclovir (systemic) and trifluridine (topical), which had broader indications and established prescriber familiarity; 2) Limited differentiation in clinical efficacy compared to cheaper generics; and 3) Shifting industry focus toward oral bioavailability as the standard for novel antivirals [1] [10]. The withdrawal underscored how market dynamics could truncate the lifecycle of technically viable antivirals with niche applications. Unlike accelerated approval withdrawals driven by confirmatory trial failures (e.g., atezolizumab for breast cancer), edoxudine's exit reflected commercial reassessment rather than efficacy deficits [7].

Table 2: Regulatory Timeline of Edoxudine in Key Jurisdictions

YearRegulatory MilestoneJurisdictionClinical IndicationStatus Outcome
1967Initial antiviral activity reportedN/AExperimental (HSV)Preclinical discovery
1985Phase III trials completedUSA, CanadaHerpetic keratitisPositive efficacy (vs. placebo)
1992-12-31Marketing authorizationCanadaHerpetic keratitis/dermal HSVApproved (Virostat® 3% cream)
1993–1996Limited national approvalsGermany, FranceHerpetic keratitisApproved (brands variable)
1998Voluntary market withdrawalGlobalAll indicationsDiscontinued

Data derived from [6] [9].

Comparative Analysis with Contemporary Antiviral Agents (1960s–1990s)

Edoxudine existed within a rapidly evolving antiviral landscape defined by three generations of agents: first-generation nucleoside analogs (1960s–1970s), acyclic nucleosides (1980s), and protease/polymerase inhibitors (1990s). Its profile diverged significantly from peers in selectivity, spectrum, and clinical utility:

  • Against Pioneering Thymidine Analogs (Idoxuridine/Trifluridine): Edoxudine exhibited a 2–4 fold higher selectivity index than idoxuridine in corneal epithelial cells due to reduced host DNA incorporation [1] [6]. However, trifluridine (approved 1980) surpassed both in in vitro potency (IC₅₀: 0.2–0.8 μM vs. edoxudine's 1.5–3.0 μM) and clinical adoption, becoming the topical gold standard for herpetic keratitis by the 1990s [4] [10]. All three shared topical limitations and lacked systemic activity.

  • Against Acyclic Nucleosides (Acyclovir): The 1982 approval of oral/IV acyclovir revolutionized herpes management by enabling systemic therapy. Though edoxudine retained relevance for topical use, acyclovir's broader indication spectrum (HSV-1/2, VZV), oral bioavailability, and 1,000-fold higher selectivity marginalized edoxudine's commercial prospects [4] [10]. Unlike edoxudine, acyclovir required only three phosphorylation steps (vs. four for edoxudine), enhancing intracellular activation kinetics [5].

  • Against Contemporary Antivirals for Other Viruses: Edoxudine's narrow HSV focus contrasted with broad-spectrum agents like ribavirin (approved 1986 for RSV) and HIV-centric agents like zidovudine (AZT, approved 1987). While edoxudine targeted DNA polymerase like AZT, the latter's systemic efficacy against retroviruses exemplified the trend toward orally bioavailable, life-extending therapies—diminishing investment in topical HSV agents [4] [5].

Edoxudine's withdrawal also presaged later patterns in accelerated approval attrition. Like oncology drugs approved on surrogate endpoints (e.g., atezolizumab), its market exit reflected a risk-benefit recalibration when clinical differentiation proved insufficient. However, whereas confirmatory trial failures drive oncology withdrawals (e.g., 28–35 patient reductions per million after negative trials), edoxudine's withdrawal stemmed from commercial viability assessments rather than efficacy disputes [7].

Table 3: Evolution of Major Antiviral Classes During Edoxudine’s Development Era (1960s–1990s)

Antiviral ClassExemplar AgentsApproval DecadePrimary Viral TargetsAdvantages Over EdoxudineLimitations vs. Edoxudine
5-Substituted 2'-DeoxyuridinesIdoxuridine, Trifluridine, Edoxudine1960s–1980sHSV-1/2, VZVN/A (contemporaries)N/A
Acyclic Guanosine AnalogsAcyclovir, Ganciclovir1980sHSV-1/2, VZV, CMVSystemic efficacy, Oral formulations, Higher selectivityTopical use only for edoxudine
Nucleoside RT InhibitorsZidovudine, Didanosine1987–1990sHIV-1Life-saving systemic activity, Oral bioavailabilityNo anti-HSV activity
NS5A/NS5B InhibitorsEarly HCV protease inhibitors1990s (research)HCVCurative potentialNot yet approved

Properties

CAS Number

15176-29-1

Product Name

Edoxudine

IUPAC Name

5-ethyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Molecular Formula

C11H16N2O5

Molecular Weight

256.25 g/mol

InChI

InChI=1S/C11H16N2O5/c1-2-6-4-13(11(17)12-10(6)16)9-3-7(15)8(5-14)18-9/h4,7-9,14-15H,2-3,5H2,1H3,(H,12,16,17)/t7-,8+,9+/m0/s1

InChI Key

XACKNLSZYYIACO-DJLDLDEBSA-N

SMILES

CCC1=CN(C(=O)NC1=O)C2C(C(CO2)O)CO

Solubility

38.4 [ug/mL] (The mean of the results at pH 7.4)
>38.4 mcg/ml

Synonyms

1-(2'-deoxy-beta-D-ribofuranosyl)-5-ethyluracil
2'-deoxy-5-ethyluridine
5-ethyl-1-(2'-deoxyribofuranosyl)uracil
5-ethyl-2'-deoxyuridine
5-ethyldeoxyuridine
edoxudin
edoxudin, (alpha)-isomer
edoxudin, 2-(14)C-labeled
edoxudin, 2-(14)C-labeled, (alpha)-isomer
edoxudin, 4-(14)C-labeled
edoxudin, 4-(14)C-labeled, (alpha)-isome

Canonical SMILES

CCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O

Isomeric SMILES

CCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.